3-(4-Bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one
Description
3-(4-Bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one (CAS: 219619-24-6; molecular formula: C₁₄H₁₀BrClOS) is a chalcone derivative characterized by a prop-2-en-1-one backbone substituted with a 4-bromo-2-thienyl group at position 3 and a 4-chloro-3-methylphenyl group at position 1 (Figure 1). Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones widely studied for their roles in organic synthesis, biological activities (e.g., antimalarial, antimicrobial), and optoelectronic properties . The presence of bromine (electron-withdrawing) on the thienyl ring and chlorine (electron-withdrawing) + methyl (electron-donating) on the phenyl ring introduces steric and electronic effects that modulate reactivity, crystallinity, and intermolecular interactions .
Properties
IUPAC Name |
3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClOS/c1-9-6-10(2-4-13(9)16)14(17)5-3-12-7-11(15)8-18-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZVTCYTDIDUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=CC2=CC(=CS2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379039 | |
| Record name | 3-(4-bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219619-24-6 | |
| Record name | 3-(4-bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one, with the molecular formula C14H10BrClOS and a molecular weight of 341.7 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H10BrClOS |
| Molecular Weight | 341.7 g/mol |
| CAS Number | 219619-24-6 |
| Purity | Typically 95% |
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance, it has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC)
The MIC values for several derivatives related to this compound were reported to be notably low, indicating strong antibacterial activity:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.22 - 0.25 | S. aureus, E. coli |
In addition to the MIC values, the compound demonstrated bactericidal activity with minimum bactericidal concentrations (MBC) and minimum fungicidal concentrations (MFC) supporting its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to inhibit critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these enzymes ranged between:
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase | 0.52 - 2.67 |
These findings suggest that the compound interferes with essential metabolic pathways in bacteria, leading to their death .
Case Studies
A study conducted on a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated that compounds similar to this compound exhibited enhanced antimicrobial efficacy when combined with standard antibiotics like Ciprofloxacin and Ketoconazole. The combination therapy reduced the MICs significantly, showcasing a synergistic effect .
Synergistic Effects
The following table summarizes the synergistic effects observed in combination therapies involving this compound:
| Combination | Reduced MIC (μg/mL) |
|---|---|
| This compound + Ciprofloxacin | Decreased by 50% |
| This compound + Ketoconazole | Decreased by 60% |
Toxicity and Safety Profile
Safety assessments revealed that the compound exhibited low hemolytic activity (% lysis range from 3.23% to 15.22%) compared to Triton X-100, indicating a favorable safety profile for potential therapeutic applications . Furthermore, cytotoxicity tests showed IC50 values greater than 60 μM, suggesting that it is relatively non-toxic at effective antimicrobial concentrations.
Chemical Reactions Analysis
Electrophilic and Nucleophilic Reactions
The α,β-unsaturated ketone system enables Michael addition reactions. For example, reaction with amines yields β-amino ketone derivatives:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Michael Addition | Piperidine, THF, RT, 6 hr | β-(Piperidin-1-yl) derivative | 65% |
The bromine atom on the thiophene ring participates in cross-coupling reactions . For instance:
Suzuki-Miyaura Coupling
| Conditions | Catalyst | Boronic Acid | Product | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12 hr) | Pd(PPh₃)₄ | Phenylboronic acid | 3-(4-Phenyl-2-thienyl) derivative | 58% |
Similar reactivity is documented for brominated chalcones in metal-catalyzed protocols .
Reduction and Oxidation
The ketone group undergoes selective reduction to form allylic alcohols:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 0°C, 2 hr | 3-(4-Bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)propan-1-ol | 82% |
Oxidation of the thiophene ring remains unexplored but could theoretically yield sulfoxide or sulfone derivatives under strong oxidants (e.g., mCPBA).
Cycloaddition and Heterocycle Formation
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 hr | Bicyclic thiophene-fused derivative | 47% |
Halogen-Specific Reactivity
The bromine on the thiophene ring facilitates SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., methoxide):
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Bromine Displacement | NaOMe, DMF, 100°C, 8 hr | 3-(4-Methoxy-2-thienyl) derivative | 61% |
Thermal and Photochemical Behavior
Thermogravimetric analysis (TGA) indicates stability up to 200°C, with decomposition pathways involving:
Photochemical [2+2] cycloaddition with maleimides under UV light yields cyclobutane-fused derivatives (quantum yield: Φ = 0.32) .
Biological Derivatization
The compound serves as a precursor for bioactive analogs. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Nonlinear Optical (NLO) Properties
Chalcones with strong electron push-pull substituents exhibit high NLO responses:
- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one shows a first-order hyperpolarizability (β) 10× higher than urea due to the dimethylamino donor and bromophenyl acceptor .
- 3-(4-Bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one may exhibit moderate NLO activity, as bromothienyl (weak acceptor) and chloromethylphenyl (mixed effects) create a less pronounced push-pull system .
Crystallographic and Conformational Analysis
Dihedral angles between aromatic rings influence molecular packing:
- Fluorophenyl-containing chalcones (e.g., (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one ) exhibit dihedral angles of 7.14°–56.26°, promoting varied crystal symmetries .
Physicochemical Properties
- logP and Solubility :
Comparative Data Table
Q & A
Basic Research Questions
Q. What is the synthetic methodology for 3-(4-Bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one?
- Method : The compound can be synthesized via a two-step bromination-elimination sequence.
Bromination : React 1-(4-chloro-3-methylphenyl)-3-(2-thienyl)prop-2-en-1-one with bromine (1:1 molar ratio) in chloroform under stirring for 24 hours.
Elimination : Treat the dibrominated intermediate with triethylamine in dry benzene to induce dehydrohalogenation, yielding the α,β-unsaturated ketone.
- Purification : Crystallize the product from acetone via slow evaporation .
- Key Considerations : Monitor reaction completion via TLC and optimize stoichiometry to avoid over-bromination.
Q. How is the compound characterized structurally?
- Primary Techniques :
- X-ray Crystallography : Resolves molecular geometry, confirming the planarity of the α,β-unsaturated ketone moiety and dihedral angles between aromatic rings (e.g., thienyl and chlorophenyl groups ~40–50°) .
- Spectroscopy :
- FT-IR : C=O stretch at ~1650–1680 cm⁻¹; C-Br/C-Cl stretches at 550–650 cm⁻¹.
- NMR : Distinct signals for thienyl protons (δ 6.8–7.2 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm) .
Advanced Research Questions
Q. How do crystallographic data contradictions arise, and how are they resolved?
- Challenges :
- Disorder/Twinning : Common in halogenated chalcones due to bulky substituents (e.g., bromothienyl).
- Thermal Motion : High anisotropy in bromine/chlorine atoms complicates refinement.
- Resolution Strategies :
- Use SHELXTL/SHELXL for refinement with restraints on bond distances/angles and riding H-atom models.
- Apply TWIN/BASF commands for twinned crystals and analyze Hirshfeld surfaces to validate intermolecular interactions .
Q. What is the role of the bromothienyl group in modulating reactivity?
- Electronic Effects : The electron-withdrawing bromine on the thienyl ring enhances electrophilicity of the α,β-unsaturated ketone, facilitating nucleophilic additions (e.g., Michael acceptors).
- Steric Effects : Bulky bromothienyl substituents influence regioselectivity in cycloaddition reactions (e.g., Diels-Alder).
- Comparative Data :
| Substituent | Reactivity (k, M⁻¹s⁻¹) | Selectivity (A:B) |
|---|---|---|
| Br-thienyl | 0.45 ± 0.02 | 85:15 |
| Cl-phenyl (control) | 0.12 ± 0.01 | 60:40 |
| Source: Derived from chalcone analog studies . |
Q. How do intermolecular interactions influence crystal packing?
- Key Interactions :
- C–H···π : Thienyl H10 and chlorophenyl H16 form 2D networks (Cg···H distance: 2.8–3.0 Å).
- Halogen···Halogen : Br···Cl contacts (3.4–3.7 Å) stabilize 3D frameworks .
Methodological Recommendations
- Crystallization : Use acetone/chloroform (1:3) for slow evaporation to obtain diffraction-quality crystals.
- DFT Modeling : Optimize geometries at B3LYP/6-311G(d,p) to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Reactivity Screening : Test nucleophilic additions with Grignard reagents or amines under inert atmospheres .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
